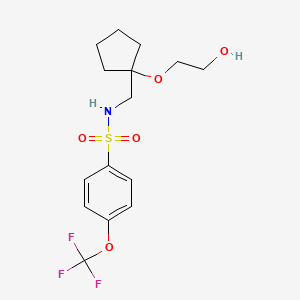
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H20F3NO5S and its molecular weight is 383.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H20F3NO4, with a molecular weight of 347.33 g/mol. Its structure features a cyclopentyl ring, a hydroxyethoxy group, and a trifluoromethoxy-substituted benzamide moiety, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20F3NO4 |
| Molecular Weight | 347.33 g/mol |
| CAS Number | 2320953-47-5 |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. For instance, compounds structurally related to benzenesulfonamides have demonstrated efficacy in reducing carrageenan-induced edema in animal models, achieving inhibition rates of up to 94% at certain concentrations .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies have revealed that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth, akin to other benzenesulfonamide derivatives.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes involved in inflammatory pathways or cancer cell metabolism. This interaction may lead to modulation of cellular processes that promote inflammation or tumor growth.
Case Studies and Experimental Data
Several studies have investigated the biological activities of related benzenesulfonamides, providing a foundation for understanding the potential effects of this compound:
- In Vivo Studies : In one study, compounds similar to this compound were tested for their ability to reduce inflammation in rat models. The results indicated a significant reduction in paw edema following administration .
- In Vitro Anticancer Assays : Another study evaluated the cytotoxic effects of related compounds on human cancer cell lines, demonstrating dose-dependent inhibition of cell viability, which supports the potential anticancer activity of this compound .
Comparative Analysis with Other Compounds
A comparative analysis of various benzenesulfonamides reveals distinct differences in biological activity based on structural variations:
| Compound Name | Anti-inflammatory Activity (%) | Anticancer Activity (IC50 μM) |
|---|---|---|
| This compound | TBD | TBD |
| 4-fluoro-N-(2-hydroxy-4-nitrophenyl)-benzamide | 89.66 | 15 |
| 4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | TBD | TBD |
Note : Data for this compound is still being compiled as further studies are conducted.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO5S/c16-15(17,18)24-12-3-5-13(6-4-12)25(21,22)19-11-14(23-10-9-20)7-1-2-8-14/h3-6,19-20H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKBEUUXWZZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














